1,6-Hexanediamine

Catalog No.
S8052308
CAS No.
73398-58-0
M.F
C6H16N2
M. Wt
116.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,6-Hexanediamine

CAS Number

73398-58-0

Product Name

1,6-Hexanediamine

IUPAC Name

hexane-1,6-diamine

Molecular Formula

C6H16N2

Molecular Weight

116.20 g/mol

InChI

InChI=1S/C6H16N2/c7-5-3-1-2-4-6-8/h1-8H2

InChI Key

NAQMVNRVTILPCV-UHFFFAOYSA-N

SMILES

C(CCCN)CCN

solubility

greater than or equal to 100 mg/mL at 73 °F (NTP, 1992)
FREELY SOL IN WATER; SLIGHTLY SOL IN ALC, BENZENE
SOMEWHAT SOL IN ETHER
Water solubility = 2,460,000 mg/l at 4.5 °C
Solubility in water: soluble

Canonical SMILES

C(CCCN)CCN

Hexamethylenediamine, solid is a colorless crystalline solid. It is soluble in water. It is corrosive to metals and tissue. Produces toxic oxides of nitrogen during combustion.
Hexamethylenediamine, solution appears as a clear colorless liquid. Burns although some effort is required to ignite. Soluble in water. Corrosive to metals and tissue. Produces toxic oxides of nitrogen during combustion. Used to make nylon.
Hexane-1,6-diamine is a C6 alkane-alpha,omega-diamine. It has a role as a human xenobiotic metabolite. It derives from a hydride of a hexane.
See also: Polihexanide (monomer of); Nylon 612 (14000 MW) (monomer of); Polihexanide hydrochloride (monomer of) ... View More ...

1,6-Hexanediamine dihydrochloride (CAS 73398-58-0) is the highly stable, crystalline salt form of 1,6-hexanediamine, a foundational C6 aliphatic diamine monomer. While the free base is used extensively in large-scale melt polymerizations, the dihydrochloride salt serves as a critical alternative for applications demanding superior handling characteristics, aqueous solubility, high purity, and precise pH control during processing. Its primary procurement driver is its utility as a non-volatile, easy-to-handle solid precursor that can be converted into the reactive free amine *in situ* under specific process conditions.

Direct substitution of 1,6-hexanediamine dihydrochloride with its free base (CAS 124-09-4) is operationally unfeasible and fails due to fundamental differences in physical state, reactivity, and solution pH. The free base is a low-melting, corrosive solid that acts as a potent nucleophile in a highly alkaline solution (pH ~12.4). In contrast, the dihydrochloride is a non-nucleophilic, high-melting crystalline solid that forms a near-neutral aqueous solution, requiring stoichiometric addition of a base to liberate the reactive amine. This distinction makes them non-interchangeable; selecting the wrong form necessitates a complete redesign of the process, including handling protocols, solvent systems, and reaction initiation steps.

Superior Thermal Stability for Simplified Handling and Storage

1,6-Hexanediamine dihydrochloride is a crystalline solid with a high melting point, making it dimensionally stable and non-volatile under standard laboratory and warehouse conditions. This contrasts sharply with the free base form, which melts at a temperature often encountered during shipping or in a warm laboratory, converting it into a corrosive liquid that is more difficult to handle and weigh accurately.

Evidence DimensionMelting Point
Target Compound Data256–257 °C
Comparator Or Baseline1,6-Hexanediamine (Free Base): 42–45 °C
Quantified Difference>210 °C higher melting point than the free base
ConditionsStandard atmospheric pressure, as reported in literature.

The high melting point ensures the material remains a free-flowing, easy-to-handle solid, improving weighing accuracy, reducing worker exposure to corrosive fumes, and simplifying long-term storage.

Enables pH-Controlled Reactivity in Aqueous Systems

Unlike the free base, which creates a strongly alkaline environment (pH ~12.4 in a 5% aqueous solution), the dihydrochloride salt dissolves in water to form a near-neutral solution. This allows the diamine to be solubilized in a dormant, non-nucleophilic state. The reactive free amine is only generated *in situ* upon the controlled addition of a strong base. This provides a critical process control parameter, allowing for the initiation of a reaction at a specific time or pH value, which is impossible with the immediately reactive free base.

Evidence DimensionAqueous Solution Reactivity & pH
Target Compound DataNon-nucleophilic salt form; requires addition of base to liberate reactive amine.
Comparator Or Baseline1,6-Hexanediamine (Free Base): Immediately nucleophilic; generates a highly alkaline solution (pH ~12.4).
Quantified DifferenceQualitatively different reactivity (dormant vs. active); >5 pH unit difference in solution.
ConditionsAqueous solution.

This feature is essential for aqueous-phase syntheses or pH-sensitive formulations where uncontrolled high alkalinity would cause side reactions or degradation, enabling precise control over reaction initiation.

Facilitates High-Purity Sourcing for Reproducible Polymer Synthesis

The synthesis of high-performance polymers requires monomers of exceptional and consistent purity. Crystalline solids are amenable to purification by recrystallization, a robust technique for removing impurities. The dihydrochloride salt can be readily purified by crystallization from water or ethanol. This provides a more reliable route to achieving high, lot-to-lot consistent purity compared to the low-melting free base, which may require more complex purification methods like distillation.

Evidence DimensionPurification Method Amenability
Target Compound DataCan be purified via recrystallization from water or ethanol.
Comparator Or Baseline1,6-Hexanediamine (Free Base): Low-melting solid, typically purified by distillation.
Quantified DifferenceN/A (Difference in purification methodology)
ConditionsStandard laboratory purification techniques.

Procuring the crystalline salt provides higher assurance of monomer purity and consistency, which is critical for achieving reproducible polymer molecular weights and material properties in R&D and manufacturing.

Aqueous-Phase Synthesis of Polyamides and Polypeptides

The high water solubility and pH-gated reactivity of the dihydrochloride make it the ideal choice for polymerizations conducted in aqueous media. It allows for the creation of a homogenous solution of monomers before initiating polymerization via a controlled pH adjustment, a critical factor for controlling polymer chain growth.

Formulation of pH-Sensitive Hydrogels and Cross-linking Systems

This compound is suitable as a latent cross-linker in formulations where the premature introduction of a strong base (the free amine) would be destructive. The stable salt can be incorporated into a neutral formulation, with cross-linking triggered later by a change in pH.

High-Reproducibility Materials Science Research

For R&D focused on creating novel polymers or materials where performance is highly sensitive to monomer purity, the crystalline, high-purity dihydrochloride is the preferred precursor. Its stability and ease of handling ensure that experiments can be conducted with a precisely known quantity of active monomer, improving experimental reproducibility.

Synthesis of Amine-Functionalized Spacers and Linkers

In multi-step organic synthesis, such as the preparation of Boc-protected diamines or other functionalized linkers, starting with the easy-to-handle dihydrochloride salt simplifies the initial reaction steps and improves safety compared to handling the corrosive free base.

Physical Description

Hexamethylenediamine, solid is a colorless crystalline solid. It is soluble in water. It is corrosive to metals and tissue. Produces toxic oxides of nitrogen during combustion.
Hexamethylenediamine, solution appears as a clear colorless liquid. Burns although some effort is required to ignite. Soluble in water. Corrosive to metals and tissue. Produces toxic oxides of nitrogen during combustion. Used to make nylon.
Liquid
Colorless solid; [Hawley] Hygroscopic; [ICSC] Has an ammonia-like or fishy odor; [CHEMINFO] White solid; [MSDSonline]
HYGROSCOPIC PELLETS OR FLAKES WITH CHARACTERISTIC ODOUR.
Colorless crystalline solid or clear liquid.

Color/Form

COLORLESS LEAFLETS
RHOMBIC BIPYRAMIDAL PLATES

XLogP3

-0.2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

116.131348519 g/mol

Monoisotopic Mass

116.131348519 g/mol

Boiling Point

401 °F at 760 mmHg (NTP, 1992)
205 °C
199-205 °C
401 °F

Flash Point

178 °F (NTP, 1992)
85 °C
160 °F OC
85 °C c.c.
178 °F

Heavy Atom Count

8

Vapor Density

4.01 (NTP, 1992) - Heavier than air; will sink (Relative to Air)
4.01 (AIR= 1)
Relative vapor density (air = 1): 3.8
4.01

Density

(anhyd.) 0.799 at 140.0 °F (70% soln.) 0.933 at 20 °C (USCG, 1999)
(anhyd) 0.799 at 60 °C (liquid)
Relative density (water = 1): 0.93
0.799 at 140 °F (70% sol), 0.933 at 20 °C

Odor

ODOR OF PIPERIDINE
Weak, fishy

Odor Threshold

0.0041 mg/cu m
0.0032 mg/cu m

Melting Point

108 °F (NTP, 1992)
42 °C
23-41 °C
108 °F

UNII

ZRA5J5B2QW

Related CAS

2088-79-1 (mono-hydrochloride)
6055-52-3 (di-hydrochloride)

Vapor Pressure

1.1 mmHg at 122 °F ; 3 mmHg at 140 °F (NTP, 1992)
0.4 [mmHg]
Vapor pressure, Pa at 50 °C: 200
1.1 mmHg at 122 °F, 3 mmHg at 140 °F

Absorption Distribution and Excretion

.../HEXAMETHYLENE IS/ ABSORBED THROUGH THE SKIN.
Following oral administration of (14)C-labeled 1,6-diaminohexane to male rats, approx 20% of the administered dose was recovered as (14)CO2 after 72 hr. Urinary and fecal excretion accounted for 47 and 27% of the administered radioactivity, respectively. Of several tissues examined, the highest concn of residual radioactivity were found in the prostate at 24 and 72 hr post-administration.
An isocyanate generation apparatus was developed and stable isocyanate atmospheres were obtained. At a concn of 5 ug 1,6-hexamethylene diisocyanate (HD) per cu m the precision was found to be 7% (n = 5). Three volunteers were each exposed to the different concn of HI (11.9, 20.5, and 22.1 micrograms/ cu m) and three concns of isophorone diisocyanate (IPDI) (12.1, 17.7, and 50.7 micrograms/cu m), in an exposure chamber. The duration of the exposure was 2 hr. Urine and blood samples were collected, and hydrolyzed under alkaline conditions to the HI and IPDI corresponding amines, 1,6-hexamethylene diamine (HDA) and isophorone diamine (IPDA), determined as their pentafluoropropionic anhydride amides (HDA-PFPA and IPDA-PFPA). The HDA- and IPDA-PFPA derivatives were analyzed using liquid chromatography mass spectrometry with thermospray monitoring negative ions. When working up samples from the exposed persons without hydrolysis, no HDA or IPDA was seen. The average urinary excretion of the corresponding amine was 39% for HI and 27% for IPDI . An association between the estimated inhaled dose and the total excreted amount was seen. The average urinary elimination half-time for HDA was 2.5 hr and for IPDA, 2.8 hr. The hydrolysis condition giving the highest yield of HDA and IPDA in urine was found to be hydrolysis wi the 3 M sodium hydroxide during 4 hr. No HDA or IPDA could be found in hydrolyzed plasma (< ca 0.1 micrograms/l) .

Associated Chemicals

1,6-Hexanediamine dihydrochloride;6055-52-3

Wikipedia

Hexamethylenediamine
Propiverine

Use Classification

Hazard Classes and Categories -> Corrosives, Flammable - 2nd degree

Methods of Manufacturing

PREPARED BY REDUCING ADIPONITRILE WITH SODIUM AND ALCOHOL: SLOTTA, TSCHESCHE, BER 62, 1404 (1929). MFR: FAITH, KEYES & CLARK'S INDUSTRIAL CHEMICALS, FA LOWENHEIM, MK MORAN, EDS (WILEY INTERSCIENCE, NEW YORK, 4TH ED, 1975) PP 442-4.
1) REACTION ADIPIC ACID AND AMMONIA (CATALYTIC VAPOR-PHASE) TO YIELD ADIPONITRILE, FOLLOWED BY LIQ-PHASE CATALYTIC HYDROGENATION. 2) CHLORINATION OF BUTADIENE FOLLOWED BY REACTION WITH SODIUM CYANIDE (CUPROUS CHLORIDE CATALYST) TO 1,4-DICYANOBUTYLENE, & HYDROGENATION.

General Manufacturing Information

All Other Chemical Product and Preparation Manufacturing
Plastics Material and Resin Manufacturing
Services
All Other Basic Organic Chemical Manufacturing
Agriculture, Forestry, Fishing and Hunting
Not Known or Reasonably Ascertainable
1,6-Hexanediamine: ACTIVE
Amides, vegetable-oil, N,N'-hexanediylbis-: INACTIVE
/NYLON/ MANUFACTURING PROCESS STARTS WITH HIGH-PRESSURE SYNTHESIS OF ADIPIC ACID & HEXAMETHYLENE DIAMINE WHICH ARE HEATED...IN ABSENCE OF AIR TO FORM AMIDE LINKAGES... WATER IS REMOVED & MOLTEN NYLON (...NYLON 66) IS EXTRUDED IN RIBBON-LIKE FORM.../TO BE MELTED & FILAMENTS FORMED/. /POLYAMIDES/

Analytic Laboratory Methods

THIN-LAYER CHROMATOGRAPHY WAS USED TO DETERMINE HEXAMETHYLENEDIAMINE IN SANITARY-CHEM STUDIES OF POLYMERS.
Gas chromatographic determination of aliphatic and alicyclic amines as perfluoro fatty acid amides using electron-capture and nitrogen-selective detection is discussed.

Stability Shelf Life

VAPORIZES READILY

Dates

Last modified: 11-23-2023
Ciesielski et al. Dynamic covalent chemistry of bisimines at the solid/liquid interface monitored by scanning tunnelling microscopy. Nature Chemistry, doi: 10.1038/nchem.2057, published online 14 September 2014 http://www.nature.com/nchem

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